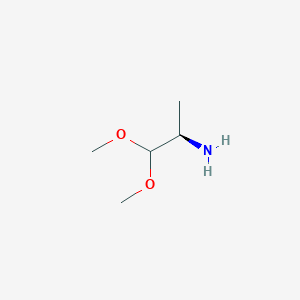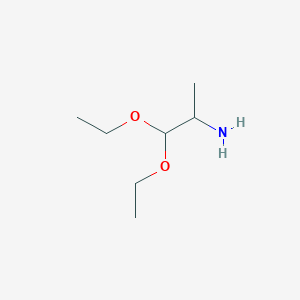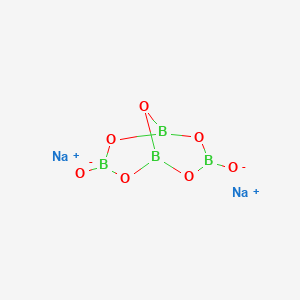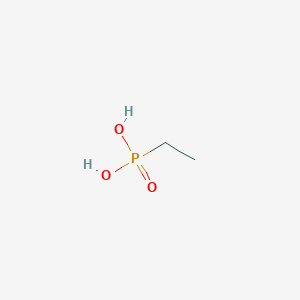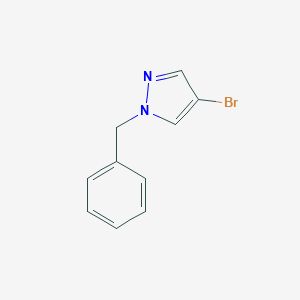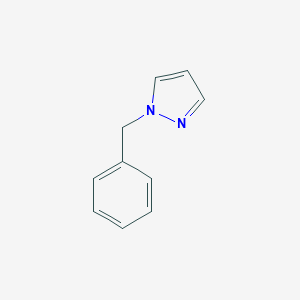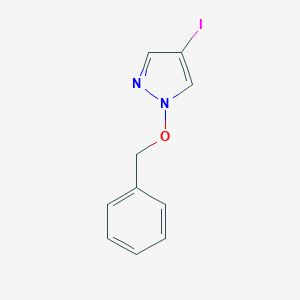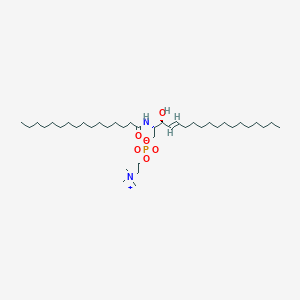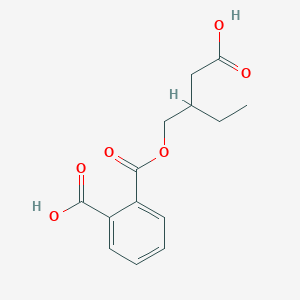
Mono(2-(carboxymethyl)butyl) 1,2-benzenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(2-(carboxymethyl)butyl) 1,2-benzenedicarboxylate, commonly known as MCBD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MCBD is a carboxylate derivative of benzene, and its chemical formula is C16H18O8.
Mecanismo De Acción
The mechanism of action of MCBD is not well understood. However, it is believed that MCBD can form complexes with metal ions, which can inhibit the corrosion of metals and alloys. MCBD-based polymers can also form hydrogels, which can be used as drug delivery systems.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of MCBD. However, studies have shown that MCBD-based polymers are biocompatible and can support cell growth. MCBD-based materials have also been shown to have good flame retardancy properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCBD has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, MCBD is hygroscopic, which can make it difficult to handle in some experiments. MCBD is also sensitive to light and heat, which can affect its stability.
Direcciones Futuras
There are several future directions for the research on MCBD. One potential area of research is the development of MCBD-based materials for flame retardancy applications. Another area of research is the use of MCBD-based polymers in tissue engineering and regenerative medicine. The potential use of MCBD-based materials as corrosion inhibitors for metals and alloys is also an area of future research. Additionally, the synthesis of new MCBD derivatives with improved properties is an area of interest for future research.
Métodos De Síntesis
MCBD can be synthesized using various methods, including the esterification of 1,2-benzenedicarboxylic acid with 2-(carboxymethyl)butanol in the presence of a catalyst. Another method involves the reaction of 1,2-benzenedicarboxylic acid with 2-(chloromethyl)butanol in the presence of a base, followed by hydrolysis of the resulting intermediate. The purity of the synthesized MCBD can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MCBD has been studied for its potential applications in various fields, including drug delivery, polymer synthesis, and material science. MCBD can be used as a building block for the synthesis of biodegradable polymers, which can be used in drug delivery systems. MCBD-based polymers have also been used in tissue engineering and regenerative medicine. MCBD has been studied as a potential corrosion inhibitor for metals and alloys. MCBD-based materials have also been used as flame retardants in various applications.
Propiedades
Número CAS |
40322-01-8 |
|---|---|
Nombre del producto |
Mono(2-(carboxymethyl)butyl) 1,2-benzenedicarboxylate |
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2-[2-(carboxymethyl)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-2-9(7-12(15)16)8-20-14(19)11-6-4-3-5-10(11)13(17)18/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
CGLIZDSPLMVDBN-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
SMILES canónico |
CCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
MECPrP; Mono(3-carboxy-2-ethylpropyl) Phthalate; 1,2-Benzenedicarboxylic Acid Mono[2-(carboxymethyl)butyl] Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



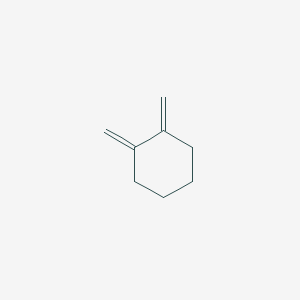
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
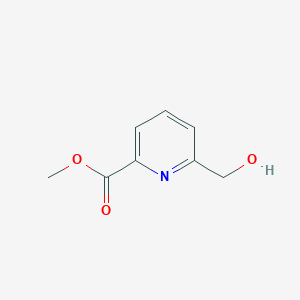
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
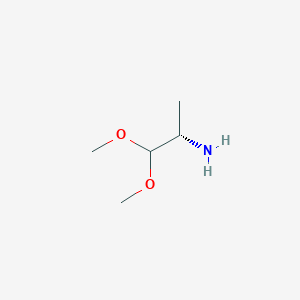
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
